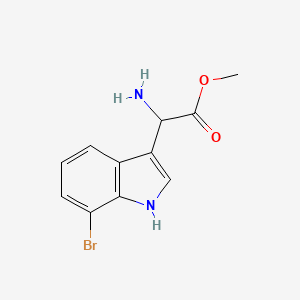

Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate is a brominated indole derivative featuring a methyl ester and an amino group at the α-position of the acetate side chain. Bromine at the 7-position introduces steric and electronic effects, while the amino group may participate in hydrogen bonding, influencing solubility and target binding . This molecule is of interest in medicinal chemistry due to the pharmacological activities observed in structurally related indole derivatives, such as neuroprotective and anti-proliferative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate typically involves the bromination of indole derivatives followed by esterification and amination reactions. One common method includes the bromination of 1H-indole-3-acetic acid, followed by esterification with methanol to form Methyl 2-(7-bromo-1H-indol-3-yl)acetate. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromo group to a hydrogen or other substituents.

Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate and its analogs:

Substituent Position and Electronic Effects

- 7-Bromo vs. 4/5/6-Bromo Derivatives: Bromine at the 7-position (target compound) creates distinct steric hindrance and electronic modulation compared to analogs brominated at positions 4, 5, or 5. For example, 5-bromo derivatives (e.g., Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate) are more common in literature, with demonstrated roles in halogen bonding for enzyme inhibition .

- Fluorine Substitution: Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate highlights how electronegative substituents (F vs.

Functional Group Variations

- Amino Group Presence: The amino group in the target compound distinguishes it from non-aminated analogs like Methyl 2-(6-bromo-1H-indol-3-yl)acetate. This group may enhance solubility in aqueous media and enable interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding .

- Ester vs. Acid Forms: The methyl ester in the target compound contrasts with carboxylic acid derivatives (e.g., (5-Bromo-1H-indol-3-yl)-acetic acid), which exhibit higher polarity and solubility in basic conditions.

Biological Activity

Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological mechanisms, and its effects on various cell lines, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of indole derivatives followed by the introduction of the amino and acetate groups. The general synthetic pathway can be summarized as follows:

- Starting Material : Indole is brominated at the 7th position using brominating agents.

- Formation of Acetate : The resulting bromo-indole is then reacted with methyl acetate in the presence of a base to form this compound.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against multiple cancer cell lines. For instance, derivatives like methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate have shown significant antiproliferative activity against HeLa and MCF-7 cells, with IC50 values ranging from 0.34 to 0.86 μM .

- Mechanism of Action : The compound may induce apoptosis and arrest the cell cycle in the G2/M phase, similar to known tubulin polymerization inhibitors like colchicine . This mechanism suggests that it could disrupt microtubule dynamics, leading to cell death in cancerous cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound may also possess antimicrobial effects. Research indicates that indole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. For example, compounds structurally related to this compound have shown minimum inhibitory concentration (MIC) values below 0.01 mg/mL against various pathogens .

Comparative Biological Activity

A comparative analysis of similar compounds highlights the unique features and potential applications of this compound:

| Compound Name | Structural Feature | Notable Activity |

|---|---|---|

| Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate | Bromine at the 5th position | Antimicrobial properties |

| Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate | Bromine at the 6th position | Antiviral and anticancer activity |

| This compound | Bromine at the 7th position | Potential anticancer and antimicrobial activity |

Case Studies

Several studies have investigated the biological activities of bromo-substituted indole derivatives:

- Antiproliferative Studies : A study evaluated a series of indole derivatives for their antiproliferative effects against various cancer cell lines. The results demonstrated that certain compounds induced significant apoptosis and cell cycle arrest .

- Antimicrobial Evaluations : Another investigation assessed the antimicrobial properties of related indole compounds against a range of bacterial strains. The findings indicated strong inhibitory effects against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate, and how do reaction conditions influence yield?

Basic

The synthesis typically involves a nucleophilic substitution reaction between 7-bromoindole and glycine methyl ester derivatives. Key steps include:

- Starting materials : 7-bromoindole and glycine methyl ester hydrochloride.

- Base selection : Sodium hydride or potassium carbonate facilitates deprotonation and nucleophilic attack .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.

- Temperature control : Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation.

Advanced

For large-scale synthesis, continuous flow reactors improve reproducibility and reduce side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of indole to glycine ester) and inert atmosphere to prevent oxidation .

Q. How does the bromine substituent at the 7-position of the indole ring influence biological activity compared to other halogenated analogs?

Basic

The 7-bromo group enhances steric bulk and lipophilicity, potentially increasing membrane permeability and target binding affinity. Comparative studies with 5-chloro and 6-bromo analogs show:

- Antimicrobial activity : 7-bromo derivatives exhibit broader-spectrum activity due to improved hydrophobic interactions with bacterial enzymes .

- Anticancer potential : Bromine’s electronegativity may stabilize interactions with DNA topoisomerase or kinase targets .

Advanced

Substituent position and halogen type significantly alter pharmacokinetics. For example:

| Compound | Halogen/Position | Bioactivity |

|---|---|---|

| 5-Chloro | Cl at position 5 | Anti-inflammatory |

| 6-Bromo | Br at position 6 | Enhanced antimicrobial |

| 7-Bromo (Target) | Br at position 7 | Balanced cytotoxicity and selectivity |

| Computational docking studies (e.g., AutoDock Vina) can predict binding modes to receptors like serotonin transporters, where bromine’s van der Waals interactions improve binding scores . |

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Basic

- NMR spectroscopy : 1H- and 13C-NMR confirm regioselectivity of bromine substitution and ester/amine functional groups.

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%) .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+ at m/z 298.0) .

Advanced

- X-ray crystallography : SHELX programs resolve crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

- Dynamic light scattering (DLS) : Evaluates aggregation in aqueous buffers, which impacts bioavailability .

Q. How can researchers resolve contradictions in reported biological data for halogenated indole derivatives?

Basic

Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:

- Standardizing protocols (e.g., MTT assay for cytotoxicity).

- Replicating studies across multiple labs .

Advanced

- Meta-analysis : Pool data from PubChem and ChEMBL to identify trends. For example, 7-bromo derivatives show consistent IC50 values <10 µM in leukemia models but variability in solid tumors .

- Mechanistic studies : Use CRISPR-edited cell lines to isolate target pathways (e.g., apoptosis vs. necrosis) .

Q. What computational tools are recommended for predicting the compound’s reactivity and metabolic stability?

Basic

- ADMET prediction : SwissADME estimates LogP (~2.5) and CYP450 metabolism .

- DFT calculations : Gaussian09 optimizes geometries and calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites .

Advanced

- Molecular dynamics (MD) simulations : GROMACS models binding to biological targets (e.g., COX-2) under physiological conditions .

- Machine learning : Train models on ChEMBL datasets to predict toxicity profiles and synthetic accessibility .

Q. How does the methyl ester group influence the compound’s stability and prodrug potential?

Basic

The methyl ester enhances solubility in organic solvents and acts as a prodrug moiety. Hydrolysis in vivo (via esterases) releases the active carboxylic acid form. Stability tests in PBS (pH 7.4) show a half-life of ~8 hours .

Advanced

- Enzymatic kinetics : Michaelis-Menten parameters (Km, Vmax) for esterase-mediated hydrolysis can be determined using LC-MS/MS .

- Co-crystallization : Structural studies with human carboxylesterase 1 (hCE1) reveal binding interactions critical for prodrug activation .

Q. What strategies are effective for modifying the 7-bromo substituent to improve target selectivity?

Advanced

- Cross-coupling reactions : Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh3)4) .

- Click chemistry : Azide-alkyne cycloaddition introduces triazole moieties for fluorescence tagging or bioconjugation .

Properties

Molecular Formula |

C11H11BrN2O2 |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C11H11BrN2O2/c1-16-11(15)9(13)7-5-14-10-6(7)3-2-4-8(10)12/h2-5,9,14H,13H2,1H3 |

InChI Key |

GPLCKJPDHVXFFN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CNC2=C1C=CC=C2Br)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.